molecular formula C19H14ClN3O2S B14952512 N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide

Cat. No.: B14952512
M. Wt: 383.9 g/mol
InChI Key: HJUASKNKEUNBMS-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core, a thiophene ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nitric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike zolpidem and alpidem, this compound has a thiophene ring and a methoxybenzamide moiety, which may contribute to its enhanced activity and selectivity in certain applications .

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C19H14ClN3O2S/c1-25-14-7-4-12(5-8-14)19(24)22-18-17(15-3-2-10-26-15)21-16-9-6-13(20)11-23(16)18/h2-11H,1H3,(H,22,24)

InChI Key

HJUASKNKEUNBMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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